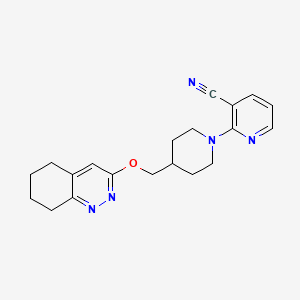

2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

Descripción

2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core substituted with a piperidinyl-tetrahydrocinnolinyloxymethyl group. Its structure combines a bicyclic tetrahydrocinnoline moiety (a partially saturated cinnoline derivative) with a piperidine ring linked via an ether bond to a nitrile-containing pyridine scaffold.

Propiedades

IUPAC Name |

2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c21-13-17-5-3-9-22-20(17)25-10-7-15(8-11-25)14-26-19-12-16-4-1-2-6-18(16)23-24-19/h3,5,9,12,15H,1-2,4,6-8,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVMCVYWTBOWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=C(C=CC=N4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 5,6,7,8-Tetrahydrocinnoline - This step involves the reduction of cinnoline using a suitable reducing agent.

Step 2: Formation of 3-((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methylpiperidine - This involves an etherification reaction between 3-hydroxymethylpiperidine and 5,6,7,8-Tetrahydrocinnoline.

Step 3: Reaction with 2-chloronicotinonitrile - This final step involves a nucleophilic substitution reaction where 3-((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methylpiperidine reacts with 2-chloronicotinonitrile to produce the target compound.

Industrial Production Methods

Industrial-scale production might employ catalytic processes to enhance yield and efficiency. Continuous flow reactors could be advantageous for maintaining reaction control and scalability.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidative processes, typically involving the oxidation of the piperidine ring.

Reduction: : Potential reduction reactions may target nitrile groups to yield corresponding amines.

Substitution: : Both aromatic and aliphatic substitution reactions are possible, especially on the piperidinyl and cinnolinyl moieties.

Common Reagents and Conditions

Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.

Substitution: : Halogenation agents for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: : Possible formation of hydroxylated derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Production of halogenated or alkylated analogs.

Aplicaciones Científicas De Investigación

2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is explored for its:

Medicinal Chemistry: : Potential pharmaceutical uses, including receptor binding studies and lead compound development.

Biological Studies: : Examining its interaction with enzymes and proteins.

Material Science: : Utilizing its unique structural features for polymer science or advanced material fabrication.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with biological targets, which may include protein receptors or enzymes. This interaction likely involves binding via its multiple functional groups, influencing pathways related to signal transduction or metabolic processes.

Comparación Con Compuestos Similares

Positional Isomer: 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

The closest analog is 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile, a positional isomer where the piperidinyl-tetrahydrocinnolinyloxymethyl group is attached to the 6-position of the pyridine ring instead of the 2-position (as in the target compound).

- Binding Affinity : The 2-position in pyridine derivatives often interacts with hydrophobic pockets in enzyme active sites, whereas the 6-position may alter steric or electronic interactions.

- Metabolic Stability : The spatial arrangement could affect cytochrome P450-mediated metabolism.

Nicotinonitrile Derivatives in Patent Literature

The 2022 European Patent Application (Bulletin 2022/06) discloses structurally related nicotinonitrile derivatives with piperidinyl-linked heterocycles. Key examples include:

- (S)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile

- (R)-2-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)thiazole-5-carbonitrile

These compounds share a nitrile-functionalized aromatic core (nicotinonitrile or thiazole) linked to a piperidine-bearing heterocycle. Differences include:

- Heterocycle Type: The patent compounds use imidazo-pyrrolo-pyrazine or thiazole cores instead of tetrahydrocinnoline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.